molecular formula C9H18ClNO2 B3110938 Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride CAS No. 180979-17-3

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

Cat. No.: B3110938
CAS No.: 180979-17-3
M. Wt: 207.7 g/mol
InChI Key: XMQSOBPCWYVZSW-WLYNEOFISA-N
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Description

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7) is a cyclohexane-derived amino ester hydrochloride widely used in asymmetric synthesis and pharmaceutical research. Its molecular formula is C₉H₁₇NO₂·HCl (MW 207.7 g/mol), and it exists as a white crystalline powder with 95% purity, soluble in water and methanol . The compound is synthesized via asymmetric reductive amination, as demonstrated in enantioselective methodologies . Key applications include its role as a chiral building block for peptidomimetics and enzyme inhibitors, leveraging its rigid cyclohexane backbone and stereochemical specificity .

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSOBPCWYVZSW-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-99-7, 180979-17-3
Record name Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel-
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Record name ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride typically involves the esterification of cis-2-amino-1-cyclohexanecarboxylic acid with ethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired stereochemistry is maintained .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves precise measurements and conditions to maintain the integrity of the compound’s stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.

Comparison with Similar Compounds

cis-2-Aminocyclohexanol Hydrochloride

  • Molecular Formula: C₆H₁₃NO·HCl (MW 151.63 g/mol)
  • Properties : Melting point 186–190°C; sold at ~JPY 85,600/g .
  • Key Differences :
    • Replaces the carboxylate ester with a hydroxyl group, reducing steric bulk but increasing polarity.
    • Lower molecular weight impacts pharmacokinetic properties (e.g., diffusion rates).
    • Used in glycopeptide synthesis due to hydroxyl reactivity .

Ethyl (1S,2R)-2-{[(1R)-1-Phenylethyl]amino}cyclohexanecarboxylate Hydrochloride

  • Molecular Formula: C₁₇H₂₆ClNO₂ (MW 335.85 g/mol)
  • Properties : Stereospecific phenylethyl substituent enhances chiral resolution in HPLC .
  • Key Differences :
    • The phenylethyl group introduces aromatic π-π interactions, useful in receptor-binding studies.
    • Higher molecular weight and lipophilicity affect blood-brain barrier penetration .

trans-2-Amino-1-cyclohexanecarboxylic Acid

  • Molecular Formula: C₇H₁₃NO₂ (MW 143.18 g/mol)
  • Properties : Melting point 274–278°C; sold at ~JPY 57,500/g .
  • Key Differences :
    • Carboxylic acid group (vs. ester) increases solubility in polar solvents but reduces cell membrane permeability.
    • The trans configuration alters hydrogen-bonding patterns in crystal lattices, impacting crystallinity .

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂ (MW 207.7 g/mol)
  • Properties : Methyl ester and N-methylamine groups modify electronic properties .
  • Key Differences :
    • Methyl ester reduces steric hindrance compared to ethyl, accelerating enzymatic hydrolysis.
    • N-methylation enhances metabolic stability but may reduce binding affinity to amine-sensitive targets .

Data Table: Structural and Functional Comparisons

Compound Molecular Formula MW (g/mol) Melting Point (°C) Solubility Key Applications
Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl C₉H₁₇NO₂·HCl 207.7 Not reported Water, Methanol Asymmetric synthesis, enzyme inhibitors
cis-2-Aminocyclohexanol HCl C₆H₁₃NO·HCl 151.63 186–190 Polar solvents Glycopeptide synthesis
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 274–278 Polar solvents Peptide backbone modification
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl C₈H₁₄ClNO₃ 207.67 Not reported Not specified Bicyclic scaffold development

Biological Activity

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7) is a compound of significant interest in medicinal and biological chemistry. Its unique structural and stereochemical properties contribute to its interactions with various biological molecules, making it a candidate for therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₈ClNO₂
  • Molecular Weight : 207.7 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 128 to 135 °C
  • Solubility : Soluble in water and methanol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic reactions, either acting as an inhibitor or an activator, depending on the target enzyme involved. Its stereochemistry is crucial for its binding affinity and biological efficacy, influencing the pathways through which it exerts its effects.

In Vitro Studies

Research has demonstrated that this compound can inhibit specific enzymes related to inflammation and pain pathways. For instance, studies have shown that cycloalkylamide derivatives exhibit inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in the metabolism of bioactive lipids .

Structure-Activity Relationship (SAR)

A study investigating the SAR of cycloalkylamide derivatives revealed that compounds with a cyclohexane structure exhibited enhanced inhibition compared to smaller cycloalkanes. This suggests that this compound may possess similar properties due to its cyclohexane moiety .

Therapeutic Applications

Ongoing research is focused on evaluating the compound's potential as a therapeutic agent in conditions such as neuropathic pain and inflammation. Its ability to modulate enzyme activity positions it as a promising candidate for drug development aimed at these conditions .

Case Studies and Research Findings

Study FocusFindings
Inhibition of sEHThe compound inhibits sEH, impacting inflammation pathways.
SAR AnalysisCyclohexane derivatives show enhanced inhibition compared to smaller cycloalkanes.
Potential Therapeutic UsesInvestigated for neuropathic pain and inflammation treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride?

  • Methodological Answer : The compound is synthesized via asymmetric reductive amination. Xu et al. (1997) demonstrated a practical route using β-keto esters and chiral amines under hydrogenation with a palladium catalyst, achieving enantiomeric excess >98% . Key steps include:

  • Substrate Preparation : Cyclohexanecarboxylate β-keto ester derivatives.
  • Catalytic Conditions : H₂ gas, Pd/C catalyst, and controlled pH to minimize racemization.
  • Purification : Chiral HPLC or recrystallization to isolate the cis-isomer .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the cis-configuration and amine/ester functionalities.
  • Chiral HPLC : Essential for confirming enantiopurity (e.g., Chiralpak® columns) .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for resolving diastereomeric salts .

Q. How does pH and temperature affect the stability of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride?

  • Methodological Answer :

  • Aqueous Stability : Stable in acidic conditions (pH 2–6; hydrolysis rate <5% after 24 hours). Above pH 8, rapid ester saponification occurs, generating cyclohexanecarboxylic acid derivatives .
  • Thermal Stability : Decomposition observed >150°C, with racemization risks at elevated temperatures. Storage at –15°C under anhydrous conditions is recommended .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during synthetic scale-up?

  • Methodological Answer :

  • Low-Temperature Alkylation : Maintain reaction temperatures <0°C to suppress racemization during functionalization .
  • Protective Group Chemistry : Use Boc or Fmoc groups to shield the amine during ester hydrolysis or alkylation.
  • Continuous Flow Systems : Enhance reproducibility in industrial settings by automating temperature and pH control .

Q. How does the cis-configuration influence its role in asymmetric organocatalysis?

  • Methodological Answer :

  • Transition-State Stabilization : The cis-amine-ester geometry facilitates hydrogen bonding with substrates, critical in aldol or Mannich reactions.
  • Case Study : Analogous pyrrolidine esters show 90% enantiomeric excess in proline-mediated catalysis. Chiral HPLC and kinetic studies are recommended to quantify stereochemical outcomes .

Q. Can computational modeling predict novel reactivity or biological interactions?

  • Methodological Answer :

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes for derivatives, validated by Xu et al.’s asymmetric synthesis .
  • Docking Studies : Molecular dynamics simulations predict interactions with enzymes (e.g., InhA in M. tuberculosis), leveraging structural analogs from pyrrolidine carboxamides .

Data Contradictions and Resolution

Q. Conflicting reports on hydrolysis rates under basic conditions: How to resolve?

  • Analysis : notes rapid saponification at pH >8, while emphasizes stability in anhydrous ethanol.
  • Resolution : Conduct controlled kinetic studies using ¹H NMR to monitor ester degradation under varying pH (2–12) and solvents (H₂O vs. EtOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
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Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

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